1-[(E)-3,3,3-Trifluoro-1-propenyl]-3-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-3-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene is a chemical compound that has garnered significant scientific interest due to its unique structure and properties. The compound is characterized by the presence of a methoxy group and a trifluoropropenyl group attached to a benzene ring, making it a valuable subject for various chemical and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-methoxy-3-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of 1-methoxybenzene with 3,3,3-trifluoropropene under specific conditions to achieve the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Analyse Chemischer Reaktionen
1-Methoxy-3-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Birch reduction can be employed to convert the aromatic ring to a 1,4-cyclohexadiene using sodium or lithium in liquid ammonia.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy group can direct the incoming electrophile to the ortho and para positions.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-3-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is utilized in the production of specialty chemicals and materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-methoxy-3-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene involves its interaction with various molecular targets. The methoxy group can act as an electron-donating group, influencing the reactivity of the benzene ring. The trifluoropropenyl group can participate in various chemical reactions, altering the compound’s overall reactivity and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-3-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene can be compared with other benzene derivatives such as:
1-Methoxy-4-methylbenzene: Similar in structure but lacks the trifluoropropenyl group, resulting in different reactivity and applications.
1,2-Dimethoxybenzene: Contains two methoxy groups, leading to different electronic effects on the benzene ring.
1,4-Dimethoxybenzene: Another derivative with distinct substitution patterns affecting its chemical behavior.
Eigenschaften
Molekularformel |
C10H9F3O |
---|---|
Molekulargewicht |
202.17 g/mol |
IUPAC-Name |
1-methoxy-3-[(E)-3,3,3-trifluoroprop-1-enyl]benzene |
InChI |
InChI=1S/C10H9F3O/c1-14-9-4-2-3-8(7-9)5-6-10(11,12)13/h2-7H,1H3/b6-5+ |
InChI-Schlüssel |
MYIJLSUNCCIDJQ-AATRIKPKSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1)/C=C/C(F)(F)F |
Kanonische SMILES |
COC1=CC=CC(=C1)C=CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.